4-Bromo-3-isopropylphenol

Description

Contextual Significance in Organic Chemistry

In the realm of organic chemistry, 4-Bromo-3-isopropylphenol serves as a valuable intermediate and building block for the synthesis of more complex molecules. The presence of the bromine atom, a good leaving group, and the nucleophilic character of the phenolic hydroxyl group, allows for a variety of substitution and modification reactions. The isopropyl group also influences the reactivity and physical properties of the molecule. Its structural isomers, such as 2-bromo-5-isopropylphenol (B3245118) and 2-bromo-4-isopropylphenol, also find use in organic synthesis, each offering different steric and electronic properties. smolecule.com

Interdisciplinary Research Landscape

The utility of this compound and its derivatives extends beyond traditional organic synthesis into interdisciplinary fields. In medicinal chemistry, for instance, related brominated phenolic structures are investigated for their potential biological activities, including antimicrobial and antifungal properties. The core structure can be found in more complex molecules that are studied for their potential as pharmaceuticals. For example, it is a known precursor in the synthesis of certain Janus kinase (JAK) inhibitors and P2X3 and P2X2/3 antagonists. parkwayscientific.com Furthermore, in material science, halogenated phenols are sometimes used in the development of new polymers and other materials.

Scope and Objectives of the Review

This review aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to detail its chemical and physical properties, explore its synthesis and reactivity, and discuss its applications as a chemical intermediate in various research domains. The information presented is based on available scientific literature and aims to be a factual resource for researchers.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are defined by its chemical and physical properties. These properties are crucial for its handling, application in synthesis, and analytical characterization.

Molecular Structure and Formula

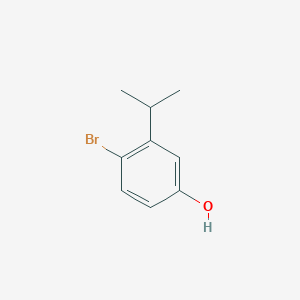

The chemical structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH), a bromine atom (-Br) at position 4, and an isopropyl group (-CH(CH3)2) at position 3. Its molecular formula is C9H11BrO. sigmaaldrich.com

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 16606-29-4 sigmaaldrich.com |

| Molecular Formula | C9H11BrO sigmaaldrich.com |

| Molecular Weight | 215.09 g/mol sigmaaldrich.com |

| InChI Key | QVCXGNUBIRQHII-UHFFFAOYSA-N sigmaaldrich.com |

| Canonical SMILES | CC(C)C1=C(C=C(C=C1)O)Br |

Physicochemical Data

The physical and chemical properties of this compound dictate its behavior in various chemical environments.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Liquid sigmaaldrich.com |

| Boiling Point | 89 °C (at 4 Torr) chemicalbook.com |

| Density | 1.395±0.06 g/cm3 (Predicted) chemicalbook.com |

| pKa | 8.49±0.10 (Predicted) chemicalbook.com |

| XLogP3 | 3.4 parkwayscientific.com |

| Hydrogen Bond Donor Count | 1 parkwayscientific.com |

| Hydrogen Bond Acceptor Count | 1 parkwayscientific.com |

Synthesis and Reactivity

The synthesis of this compound and its subsequent chemical reactions are central to its utility in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCXGNUBIRQHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626568 | |

| Record name | 4-Bromo-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16606-29-4 | |

| Record name | 4-Bromo-3-(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Isopropylphenol and Analogues

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto an aromatic ring. In the case of synthesizing 4-bromo-3-isopropylphenol, the key is the selective introduction of a bromine atom onto the 3-isopropylphenol (B134271) backbone.

Direct bromination involves the reaction of an isopropylphenol with a brominating agent. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the phenol (B47542) ring direct the incoming electrophile (bromine) to specific positions.

A variety of reagents and conditions can be employed for the direct bromination of phenols. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). niscpr.res.in The choice of solvent and temperature is crucial for controlling the reaction's outcome.

For the synthesis of 4-bromo-2-isopropylphenol (B32581), a method involves dissolving 2-isopropylphenol (B134262) in acetonitrile (B52724) and adding trifluoromethanesulfonic acid as a catalyst. acs.org The mixture is cooled significantly before N-bromosuccinimide is added in portions, maintaining a low temperature. acs.org After the addition, the reaction is allowed to warm and stir for a couple of hours. acs.org

Another approach for brominating phenols uses N-bromosuccinimide in conjunction with tetrafluoroboric acid-diethyl ether complex (HBF₄·Et₂O) in acetonitrile. acs.org Studies on the bromination of various phenols with NBS have been conducted in acetic acid with sodium acetate (B1210297). niscpr.res.in The use of mercuric acetate can suppress the formation of molecular bromine. niscpr.res.in Solid-state bromination of substituted phenols with NBS has also been explored, with reactivity dependent on reaction time and temperature. rsc.org

Here is a table summarizing various reagents and conditions for the bromination of phenols:

| Brominating Agent | Catalyst/Solvent | Temperature | Substrate | Product | Reference |

| N-Bromosuccinimide (NBS) | Trifluoromethanesulfonic acid / Acetonitrile | -20°C to 5°C | 2-Isopropylphenol | 4-Bromo-2-isopropylphenol | acs.org |

| N-Bromosuccinimide (NBS) | Acetic acid / Sodium acetate | Not specified | Phenols | p-Bromo derivatives | niscpr.res.in |

| Bromine (Br₂) | Chloroform | 65°C | 2-tert-butyl-5-isopropylphenol | Not specified | thieme-connect.de |

| N-Bromosuccinimide (NBS) | Solid-state | Varied | Substituted phenols | Nuclear brominated products | rsc.org |

| Bromine (Br₂) | Excess Br₂ / Iron catalyst | 25-55°C | Phenol | Perbrominated phenol | google.com |

The directing effects of the substituents on the aromatic ring heavily influence the position of bromination. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. pressbooks.pub The isopropyl group is a weak activating group, also directing to the ortho and para positions. savemyexams.commsu.edu

In 3-isopropylphenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The position para to the isopropyl group is C6. The positions ortho to the isopropyl group are C2 and C4. Therefore, the incoming bromine atom is directed to the C2, C4, and C6 positions. The formation of this compound requires the bromination to occur at a position ortho to the hydroxyl group and ortho to the isopropyl group.

The reaction of phenols with N-bromosuccinimide can generate 2-bromocyclohexadienone-type intermediates which can then enolize to form 2-bromophenols. cdnsciencepub.com Acid catalysis can promote the rearrangement of these intermediates to 4-bromocyclohexadienones, which then yield 4-bromophenols. cdnsciencepub.com The regioselective monobromination of phenols has been achieved using potassium bromide and a layered double hydroxide, with the para position being highly favored. researchgate.net If the para position is occupied, the ortho position is prioritized. researchgate.net

For 2-isopropylphenol, regioselective bromination can yield 4-bromo-2-isopropylphenol. acs.orgresearchgate.net In some cases, co-crystals of the brominated phenol with agents like 1,4-diazabicyclo[2.2.2]octane (DABCO) are formed to facilitate purification and subsequent reactions. google.comgoogle.com

The hydroxyl group is a powerful activating ortho-, para-director due to its ability to donate electron density to the benzene (B151609) ring through resonance. pressbooks.pub This significantly increases the rate of electrophilic aromatic substitution. libretexts.org The isopropyl group, an alkyl group, is a weak activating ortho-, para-director, operating through an inductive electron-donating effect. savemyexams.commsu.edu

When both groups are present, their directing effects are combined. For 3-isopropylphenol, both the hydroxyl and isopropyl groups direct towards the C2, C4, and C6 positions. The strong activating nature of the hydroxyl group is the dominant factor in determining the positions of substitution. The steric hindrance from the bulky isopropyl group can also influence the regioselectivity, potentially favoring the less hindered positions.

The table below classifies the directing effects of relevant substituents:

| Substituent | Type | Directing Effect | Activating/Deactivating |

| -OH (Hydroxyl) | Electron-donating | Ortho, Para | Strong Activator |

| -CH(CH₃)₂ (Isopropyl) | Electron-donating | Ortho, Para | Weak Activator |

| -Br (Bromo) | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para | Weak Deactivator |

To achieve higher selectivity and yields, controlled bromination techniques can be employed. One such method is vapor-phase bromination. This technique can be used for the controlled bromination of phenol to produce 2,4,6-tribromophenol. nih.gov While specific applications to 3-isopropylphenol are not detailed, the principle of using gas-phase reactions can offer advantages in controlling reaction conditions and minimizing side products. Another approach involves using a two-phase system with alkali metal bromide salts and aqueous nitric acid for the oxidative bromination of activated aromatic compounds. researchgate.net

Direct Bromination of Isopropylphenols

Alternative Synthetic Routes and Precursor Transformations

Besides direct bromination, this compound and its analogues can be synthesized through multi-step pathways involving precursor transformations. For instance, the synthesis of (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid starts from 2-ethoxy-5-isopropylphenol, which is first brominated with N-bromosuccinimide. vulcanchem.com Similarly, a synthetic pathway for another complex molecule involves the bromination of 2-methyl-6-isopropylphenol with NBS to create the 4-bromo derivative as a key intermediate. vulcanchem.com

In some cases, the desired substitution pattern is achieved by starting with a different isomer and inducing a rearrangement. For example, the reaction of an ortho-halo-alkylbenzene with a strong alkali metal base at elevated temperatures can lead to the formation of a meta-alkylphenol. google.com While not a direct route to this compound, this illustrates the potential of precursor isomerization in the synthesis of substituted phenols.

Derivatization of Halogenated Precursors

One common approach to synthesizing derivatives of this compound involves starting with a pre-halogenated phenol and subsequently introducing other functional groups. For instance, the synthesis of 4-bromo-2-isopropylphenol can be achieved by the regioselective bromination of 2-isopropylphenol. acs.orgacs.org This process often utilizes a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst, such as trifluoromethanesulfonic acid, in a suitable solvent like acetonitrile. acs.orgacs.org The reaction is typically conducted at low temperatures to control selectivity. acs.orgacs.org

Similarly, other halogenated phenols can serve as precursors. For example, 4-bromophenol (B116583) is synthesized by the bromination of phenol using agents like bromine or N-bromosuccinimide (NBS). ketonepharma.com The conditions are controlled to favor substitution at the para position. ketonepharma.com This 4-bromophenol can then potentially undergo further reactions to introduce an isopropyl group, though this specific sequence for this compound is less commonly detailed.

The derivatization of halogenated precursors is a versatile strategy. The bromine atom itself can facilitate further transformations, such as electrophilic or nucleophilic substitution reactions, allowing for the creation of a wide array of analogues.

Isopropylation Reactions on Brominated Phenols

Another key synthetic strategy is the isopropylation of a brominated phenol. This involves introducing an isopropyl group onto a phenol ring that already contains a bromine atom. While specific examples for the direct isopropylation of a simple bromophenol to yield this compound are not extensively documented in the provided results, the general principles of phenol alkylation are well-established. Such reactions, known as Friedel-Crafts alkylation, typically employ an alkylating agent (like isopropyl halide or propene) and a Lewis acid catalyst.

A related method involves the transalkylation of phenol with 2-isopropylphenol (2-IPP) using specific catalyst systems to produce 4-isopropylphenol (B134273) (4-IPP). google.com This process can be optimized to favor the formation of the para-isomer. google.com While not directly producing the brominated target, it highlights a method for introducing the isopropyl group, which could then be followed by bromination.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. wordpress.comresearchgate.net

Photocatalytic Methods

Photocatalysis offers a milder and more sustainable alternative to traditional synthetic methods. mpg.de Visible-light photocatalysis, for instance, can be used for various organic transformations. mpg.de While a direct photocatalytic synthesis of this compound is not explicitly described, related reactions demonstrate the potential of this technology. For example, photocatalytic methods have been developed for the degradation of brominated compounds like tetrabromobisphenol A (TBBPA) using materials such as mesoporous BiOBr. researchgate.net Furthermore, photocatalytic C(sp²)–C(sp³) Suzuki–Miyaura cross-coupling of aryl bromides with alkyl boranes has been shown to be a rapid and scalable process. acs.org These examples suggest that photocatalysis could be a viable green route for the synthesis or modification of brominated phenols.

Sustainable Reaction Conditions and Catalyst Reuse

A core tenet of green chemistry is the use of sustainable reaction conditions and reusable catalysts. researchgate.net This includes conducting reactions at ambient temperature and pressure whenever possible and utilizing catalytic reagents over stoichiometric ones. researchgate.net The use of recyclable catalysts, such as ZrO2 nanoparticles for the synthesis of dihydropyrano[2,3-c]pyrazoles, showcases this principle in action. mdpi.com In the context of brominated phenols, process development for related compounds has focused on catalyst recycling to lower costs, such as the filtration and reuse of Pd/C in hydrogenation reactions. acs.org The development of air-tolerant copper-catalyzed methoxylation of (hetero)aryl halides is another example of creating more sustainable and robust chemical processes. researchgate.net

Industrial Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces several practical challenges and considerations. Key factors include cost-effectiveness, safety, process robustness, and waste minimization.

For the synthesis of related compounds like 4-bromo-2-isopropylphenol, a practical and scalable manufacturing process has been developed. acs.orgacs.org This process begins with the regioselective bromination of 2-isopropylphenol, followed by subsequent reaction steps. acs.orgacs.org Careful control of reaction conditions, such as temperature and the portion-wise addition of reagents, is crucial for ensuring high yield and purity on a large scale. acs.orgacs.org

Workup procedures are also a significant consideration in industrial synthesis. For example, in the synthesis of a phenol intermediate, the use of certain catalysts like AlCl₃ was avoided due to the formation of a colloid that complicated the workup process. acs.org Instead, alternative catalysts and conditions were chosen to ensure a clean reaction profile and high yield. acs.org Efficient removal of byproducts, such as the crystallization of triphenylphosphine (B44618) oxide in a Wittig reaction, is another important aspect of scalable synthesis. acs.org

Furthermore, the development of robust processes often involves exploring multiple synthetic routes to identify the most efficient and economical option. For the synthesis of a key phenol intermediate for the drug Gefapixant, various approaches including a bromination/methoxylation of 2-isopropylphenol were investigated, leading to a robust two-step process suitable for plant-scale production with a low process mass intensity. researchgate.net

Below is a data table summarizing some of the reaction conditions discussed for related syntheses:

| Product | Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

| 4-Bromo-2-isopropylphenol | 2-Isopropylphenol | N-Bromosuccinimide (NBS) | Trifluoromethanesulfonic acid (TFA) | Acetonitrile | -20 °C | Not specified | acs.orgacs.org |

| 4-Bromophenol | Phenol | Bromine or NBS | - | Controlled conditions | Not specified | High purity | ketonepharma.com |

| Phenol Intermediate 4 | Ester 3 | - | Trifluoromethanesulfonic acid (TfOH) | Not specified | 50 °C | 96% | acs.org |

| Phenol 5 | para-Bromophenol 4 | Hydrogen | 5 wt % Pd/C | Isopropanol | Room Temperature | 98% | acs.org |

Chemical Reactivity and Derivatization Studies

Synthetic Methodologies

The preparation of 4-Bromo-3-isopropylphenol typically involves the bromination of 3-isopropylphenol (B134271). A common method for the regioselective bromination of activated aromatic compounds like phenols is the use of a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine. sci-hub.se The synthesis of a related compound, 4-bromo-2-isopropylphenol (B32581), involves treating 2-isopropylphenol (B134262) with NBS in the presence of an acid catalyst. google.com A patented method for producing 4-bromo-3-alkyl phenol (B47542) ethers involves the vapor-phase bromination of the corresponding 3-alkyl phenol ether, which significantly reduces the formation of dibrominated impurities. google.com

Chemical Reactivity and Major Reactions

The reactivity of this compound is characterized by the interplay of its functional groups. The bromine atom can be replaced through various nucleophilic substitution reactions. The phenolic hydroxyl group can undergo O-alkylation or O-acylation. The aromatic ring can also participate in further electrophilic substitution reactions, although the existing substituents will direct the position of the incoming group.

Role as a Chemical Intermediate

This compound is a key starting material or intermediate in the synthesis of a variety of more complex molecules.

Application in the Synthesis of Bioactive Molecules

This compound serves as a precursor for the synthesis of various biologically active molecules. For instance, it is used in the preparation of azepine inhibitors of Janus kinases (JAKs), which are a class of enzymes involved in cytokine signaling. parkwayscientific.com It is also a building block for diaminopyrimidines that act as P2X3 and P2X2/3 antagonists, which have potential applications in treating pain and other conditions. parkwayscientific.com

Use in the Development of Novel Organic Compounds

Beyond its use in medicinal chemistry, this compound is employed in the synthesis of other novel organic structures. For example, its derivative, 4-bromo-3-isopropylanisole, is used as an intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. The reactivity of the bromine atom allows for its participation in various coupling reactions, expanding the range of accessible molecular architectures.

Interdisciplinary Applications

The utility of this compound extends into various scientific disciplines, highlighting its versatility.

Relevance in Medicinal Chemistry

As previously mentioned, this compound is a key intermediate in the synthesis of compounds with potential therapeutic applications. The structural motif of a substituted phenol is common in many drug molecules, and the specific substitution pattern of this compound makes it a valuable starting material for targeted drug design and discovery.

Contributions to Material Science

In the field of material science, halogenated organic compounds can be used as monomers or additives in the creation of new polymers and materials. While specific research on the direct application of this compound in material science is not extensively documented, its derivatives, like other brominated compounds, have potential uses in this area. For example, brominated flame retardants are a well-known class of materials, although the direct relevance of this specific compound is not established.

Analytical Characterization

The identification and purity assessment of this compound rely on various analytical techniques.

Spectroscopic and Chromatographic Analysis

Standard analytical methods are used to characterize this compound. Gas chromatography (GC) is a common technique to determine its purity. tcichemicals.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) are essential for confirming its molecular structure. Infrared (IR) spectroscopy would show characteristic absorptions for the hydroxyl group and the aromatic ring.

Concluding Remarks

This compound is a versatile chemical compound with significant applications as a synthetic intermediate in organic and medicinal chemistry. Its unique substitution pattern provides a platform for the creation of a wide range of more complex molecules with potential biological and material applications. Further research into the reactivity and applications of this compound is likely to uncover new and valuable uses in various scientific fields.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like 4-Bromo-3-isopropylphenol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the hydroxyl proton. The isopropyl group will present as a doublet for the two methyl groups and a septet for the single methine proton due to spin-spin coupling. The aromatic protons will appear as a set of signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the two distinct methyl carbons of the isopropyl group, the isopropyl methine carbon, and the six aromatic carbons. The carbon atom attached to the bromine atom (C-Br) and the carbon atom bonded to the hydroxyl group (C-OH) will exhibit characteristic chemical shifts influenced by the electronegativity of these substituents. The electron-withdrawing effect of the bromine atom can cause a downfield shift for the carbon it is attached to.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

|---|---|---|

| Isopropyl -CH₃ | ~1.2 (d) | ~22-24 |

| Isopropyl -CH | ~3.2 (septet) | ~27-30 |

| Aromatic-H | ~6.7-7.4 | - |

| Aromatic-C | - | ~115-155 |

| Aromatic-C-Br | - | ~110-120 |

| Aromatic-C-OH | - | ~150-155 |

| -OH | Variable | - |

Note: Predicted values are based on typical chemical shifts for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and thermally stable compounds like this compound. amazonaws.com In GC-MS, the sample is first separated based on its boiling point and polarity by the gas chromatograph and then detected by the mass spectrometer. The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ions. The presence of a bromine atom is characteristically indicated by a pair of isotopic peaks (M+ and M+2) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution version, Ultra-Performance Liquid Chromatography (UPLC)-MS, are the preferred methods. nih.gov These techniques separate compounds in a liquid phase before they are introduced into the mass spectrometer. LC-MS is particularly useful for analyzing a wide range of organic molecules, including phenols. researchgate.net UPLC offers faster analysis times and better resolution compared to conventional HPLC. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC-MS. scispace.com It is particularly suitable for polar molecules like phenols. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, which allows for the detection of the molecular ion with minimal fragmentation. This is advantageous for confirming the molecular weight of this compound. High-resolution ESI-MS can provide highly accurate mass measurements, enabling the determination of the elemental formula. unesp.br

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique used with LC-MS, often for compounds that are less polar than those analyzed by ESI. scispace.comjfda-online.com APCI involves the ionization of the analyte at atmospheric pressure through a corona discharge. It can be a valuable alternative or complementary technique to ESI for the analysis of this compound, potentially providing different fragmentation patterns that can aid in structural confirmation. copernicus.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations from the aromatic ring and the isopropyl group would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A distinct band corresponding to the C-Br stretching vibration would be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic & Aliphatic C-H | Stretching | 2850-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1300 |

| C-Br | Stretching | 500-600 |

Source: Based on typical IR absorption frequencies for organic functional groups. amazonaws.com

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity. These methods are widely applied in monitoring chemical reactions and in quality control processes.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the quantitative analysis and purity verification of this compound. The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and other impurities.

Reverse-phase HPLC is the most common mode used for analyzing brominated phenols. In this setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netoup.com The retention of this compound on the column is influenced by the specific ratio of the solvents; increasing the organic solvent content generally decreases the retention time. To ensure sharp peaks and reproducible results, acids like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase. researchgate.netmdpi.com Detection is most commonly achieved using a UV detector, as the phenolic ring is a strong chromophore. mdpi.com

Research on related brominated phenols provides a strong basis for method development. For instance, a validated HPLC method for seven other bromophenols utilized a C8 column with a water/acetonitrile gradient containing 0.05% TFA, with detection at 210 nm. researchgate.netmdpi.com In the process development for Ciprofol, an anesthetic derived from a related isomer, HPLC was used extensively to monitor reaction progress and purity. Conditions for analyzing the precursor 4-bromo-2-isopropylphenol (B32581) involved an ODS-3 (C18) column with an isocratic mobile phase of 0.1% aqueous phosphoric acid and acetonitrile, with UV detection at 210 nm. acs.org These established methods demonstrate the utility of HPLC for the precise analysis of brominated isopropylphenols.

Table 1: Representative HPLC Conditions for Analysis of Brominated Phenols

| Parameter | Condition A (General Bromophenols) researchgate.netmdpi.com | Condition B (Related Isomer Analysis) acs.org | Condition C (General Bromophenols) oup.com |

|---|---|---|---|

| Stationary Phase (Column) | Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm) | Inertsil ODS-3 (C18) (250 mm x 4.6 mm, 5 µm) | μ-Bondapack C18 (300 mm x 3.9 mm, 10 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.05% TFA | Isocratic: 50:50 (v/v) Acetonitrile / 0.1% aq. H₃PO₄ | Isocratic: 65-75% Methanol in 0.05 M NaClO₄ (pH 3.0) |

| Flow Rate | 0.25 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV at 210 nm | UV at 210 nm | UV (variable wavelength) |

| Temperature | 30 °C | 35 °C | Not Specified |

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly monitoring the progress of chemical reactions, such as the synthesis of this compound. itwreagents.comukessays.com Its simplicity and speed allow chemists to quickly determine the consumption of starting materials and the formation of products. ualberta.calibretexts.org

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. rsc.org Typically, three lanes are used: one for the starting material (e.g., 3-isopropylphenol), one for the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture to aid in identification. rochester.edu The plate is then developed in a chamber containing a suitable mobile phase (eluent).

The choice of eluent is critical and depends on the polarity of the compounds being separated. libretexts.org For this compound, which is a moderately polar compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly effective. rsc.orgresearchgate.net The relative polarity of the starting material, product, and any byproducts will determine their retention factor (Rf) values. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for this compound will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. ualberta.ca

Visualization of the spots is typically achieved by exposing the developed plate to UV light, under which aromatic compounds like phenols are visible. rochester.edu Alternatively, chemical staining agents can be used. Phosphomolybdic acid or p-anisaldehyde stains are effective for visualizing phenols and other functional groups, often producing distinctly colored spots upon heating. itwreagents.comresearchgate.net

Table 2: Example TLC Setup for Monitoring Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ coated aluminum or glass plate |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate mixture (e.g., 4:1 or 3:1 v/v, adjusted as needed) rsc.orgresearchgate.net |

| Sample Application | Lane 1: 3-isopropylphenol (B134271) (starting material). Lane 2: Reaction mixture. Lane 3: Co-spot of Lane 1 and Lane 2. rochester.edu |

| Visualization Method | 1. UV lamp (254 nm). 2. Staining with phosphomolybdic acid or p-anisaldehyde reagent followed by gentle heating. researchgate.net |

| Interpretation | Reaction completion is indicated by the disappearance of the starting material spot in Lane 2. The Rf of the product should be different from the starting material. |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC). nih.gov For phenols like this compound, derivatization is often necessary to increase their volatility and thermal stability, and to enhance detection sensitivity. mdpi.com The polar hydroxyl group of the phenol (B47542) can cause poor peak shape and adsorption on GC columns, issues that are mitigated by converting it to a less polar ether or ester group.

Several derivatization strategies are applicable to this compound for GC-based analysis:

Silylation: This is one of the most common methods for derivatizing compounds with active hydrogens, such as phenols. Reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the phenolic hydroxyl group to form a stable tert-butyldimethylsilyl (TBDMS) ether. researchgate.net These TBDMS derivatives are significantly more volatile and produce characteristic mass spectra, making them ideal for GC-Mass Spectrometry (GC-MS) analysis. researchgate.net

Acylation/Esterification: The phenolic hydroxyl can be converted into an ester. For instance, perfluorooctanoyl chloride can be used to create a perfluorooctanoyl ester derivative, which is highly electronegative and thus very sensitive to electron capture detection (ECD). nih.gov

Alkylation/Etherification: This involves converting the hydroxyl group into an ether. Pentafluorobenzyl bromide (PFBBr) is a widely used reagent that reacts with phenols to form pentafluorobenzyl ethers. epa.gov These derivatives are highly responsive to GC-ECD, allowing for trace-level detection. epa.gov Diazomethane can also be used to form a methyl ether (anisole), though it is highly toxic and explosive. epa.gov

These derivatization techniques transform the polar this compound into a more suitable analyte for GC analysis, enabling robust and sensitive quantification that might be difficult to achieve with the underivatized compound. mdpi.comepa.gov

Table 3: Common Derivatization Reagents for Phenolic Compounds

| Reagent Class | Specific Reagent | Derivative Formed | Primary Analytical Technique | Advantage |

|---|---|---|---|---|

| Silylating Agents | MTBSTFA (N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide) | TBDMS Ether | GC-MS | Forms stable derivatives with characteristic mass spectra. researchgate.net |

| Acylating Agents | Perfluorooctanoyl chloride | Perfluorooctanoyl Ester | GC-MS, GC-ECD | Creates derivatives with strong molecular ions for MS and high ECD sensitivity. nih.gov |

| Alkylating Agents | PFBBr (Pentafluorobenzyl bromide) | Pentafluorobenzyl Ether | GC-ECD, GC-MS | Provides very high sensitivity with Electron Capture Detection (ECD). epa.gov |

| Diazomethane | Methyl Ether (Anisole) | GC-FID, GC-MS | Simple methylation, but reagent is hazardous. epa.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For substituted phenols, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d) or 6-311++G(2df,2p), provide significant insights. scholarsresearchlibrary.comresearchgate.netsrce.hrmdpi.com

Electronic Structure Elucidation and Molecular Geometry Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 4-bromo-3-isopropylphenol by finding the minimum energy geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles. For example, studies on similar halogenated phenols show that the introduction of substituents alters the geometry of the benzene (B151609) ring and the orientation of the hydroxyl group. imist.ma

Table 1: Predicted Key Parameters from DFT Calculations for this compound (Illustrative) Note: These are hypothetical values based on studies of similar compounds and require specific calculations for validation.

| Parameter | Predicted Value / Description | Significance |

|---|---|---|

| Optimized Bond Length (C-Br) | ~1.90 Å | Influences reactivity and spectroscopic properties. |

| Optimized Bond Length (O-H) | ~0.97 Å | Relates to the acidity of the phenolic proton. |

| Dihedral Angle (C-C-O-H) | Likely near 0° or 180° | Determines the orientation of the hydroxyl group relative to the ring. |

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Correlates with chemical reactivity and kinetic stability. imist.ma |

| Dipole Moment | Non-zero | Reflects the overall polarity of the molecule. scholarsresearchlibrary.com |

Conformer Analysis and Energy Barriers

The presence of the flexible isopropyl group and the hydroxyl group means that this compound can exist in different spatial arrangements or conformations. Conformer analysis involves identifying these stable conformers and calculating their relative energies and the energy barriers for rotation around single bonds (e.g., the C-C bond of the isopropyl group and the C-O bond of the hydroxyl group). Studies on similar molecules, like 2-methoxyphenol, have shown that intramolecular hydrogen bonding can significantly stabilize certain conformers. researchgate.net For this compound, a potential intramolecular hydrogen bond between the hydroxyl hydrogen and the bromine atom could influence the preferred conformation, although this is generally a weak interaction.

Reaction Mechanism Elucidation (e.g., debromination, pyrolysis pathways)

DFT is instrumental in mapping out the potential energy surfaces for chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could be applied to understand its degradation pathways, such as pyrolysis or debromination.

Research on the pyrolysis of other brominated phenols suggests that the initial step is often the cleavage of the C-Br or O-H bond. researchgate.netthegoodscentscompany.com DFT calculations can determine the bond dissociation energies (BDE) for these bonds, indicating which is more likely to break first under thermal stress. mdpi.com For instance, studies on the pyrolysis of brominated flame retardants like TBBPA have used DFT to propose detailed reaction pathways, including the formation of various brominated and non-brominated products. researchgate.netmdpi.com Similarly, the mechanisms of debromination, which is crucial for the environmental fate of such compounds, can be investigated by modeling reactions with radicals or catalytic surfaces. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of this compound in different environments. MD simulations are particularly useful for studying solvation and interactions with other molecules.

For example, MD simulations of halogenated phenols in water can reveal the structure of the surrounding water molecules and the nature of hydrogen bonding. rsc.orgsci-hub.se Simulations could show how this compound interacts with a solvent, partitioning between aqueous and non-polar phases, which is relevant for predicting its environmental transport. Recent advancements in force fields, including those that account for halogen bonding, improve the accuracy of these simulations for brominated compounds. researchgate.netnih.gov Studies on similar phenolic compounds have used MD to understand their behavior at interfaces, such as the air-water interface, which can be significantly different from their behavior in bulk solution. sci-hub.semdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties. While often used for biological activity, QSAR can also predict physicochemical properties. For this compound, QSAR models would focus on correlating its structural features (descriptors) with properties like solubility, boiling point, or partitioning behavior.

Relevant molecular descriptors for a QSAR model of this compound would include:

Topological descriptors: Molecular connectivity indices.

Geometric descriptors: Molecular surface area, volume.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges from DFT calculations. scholarsresearchlibrary.com

Physicochemical descriptors: LogP (octanol-water partition coefficient).

Studies on alkylphenols have successfully used QSAR to model properties like biodegradability and water quality indices, often identifying descriptors related to molecular size, shape, and electronic character as being most important. tandfonline.comnih.gov

In Silico Approaches for Solvent Selection and Solubility Prediction

Predicting the solubility of a compound in various solvents is crucial for its application in chemical synthesis and formulation. In silico methods provide a rapid way to screen potential solvents. sci-hub.se

QSAR and Quantitative Structure-Property Relationship (QSPR) models are frequently used for solubility prediction. acs.org These models often use descriptors like the octanol-water partition coefficient (logP) and polar surface area. acs.orgmdpi.com For phenolic compounds, the presence of the hydroxyl group, capable of hydrogen bonding, is a critical factor influencing solubility. acs.org There are various computational tools and models, such as ALOGPS or those based on the General Solubility Equation, that can estimate the aqueous solubility (logS) of this compound based on its structure. ui.ac.idmdpi.com These predictions are valuable for understanding its environmental fate and for designing extraction or purification processes. sci-hub.semdpi.com

Applications As Precursors and Ligands in Advanced Chemical Synthesis and Catalysis

Role in Organic Synthesis as a Key Intermediate

Bromo-organic compounds are recognized as important intermediates in the production of a wide range of high-value chemicals, including pharmaceuticals and agrochemicals. sci-hub.se 4-Bromo-3-isopropylphenol fits this profile, with its utility being explicitly noted in commercial contexts where it is identified as a fine chemical intermediate. lookchem.com It serves as a primary raw material for synthesizing various products such as pesticides, medicines, surfactants, and polymer monomers. lookchem.com

The molecular architecture of this compound, featuring both a nucleophilic phenolic hydroxyl group and a reactive carbon-bromine bond, makes it a valuable precursor for constructing intricate organic molecules. The hydroxyl group can be readily converted into an ether or ester, while the bromine atom provides a handle for introducing a wide array of functional groups via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This dual reactivity allows for stepwise and controlled elaboration of the molecular framework. For example, related isopropylphenol derivatives are used as starting materials in multi-step syntheses to produce complex heterocyclic structures like tetrahydroisoquinolines, which are scaffolds for new pharmaceuticals. smolecule.com The bromine atom can undergo nucleophilic substitution or be utilized in the formation of organometallic reagents, further expanding its synthetic potential.

The utility of this compound as a precursor is well-documented in specific industrial applications. It is used as a foundational material for the synthesis of various pesticides. lookchem.com Furthermore, related 4-bromo-3-alkylphenol derivatives are key intermediates in the manufacturing of dyes and dye precursors, particularly those used in thermal or pressure-sensitive recording materials. google.com The synthesis of these materials often involves converting the phenolic hydroxyl group into an ether, followed by further chemical transformations. google.com

| Application Area | Role of this compound | Supporting Evidence |

|---|---|---|

| Agrochemicals | Key raw material for the synthesis of various pesticides. | Listed as a primary application by chemical suppliers. lookchem.com General role of bromo-organics as agrochemical intermediates. sci-hub.se |

| Dyes | Precursor for dye precursors and color formers. | Patented processes describe the use of 4-bromo-3-alkylphenols for creating dyes for sensitive record materials. google.com |

| Pharmaceuticals | Intermediate in the synthesis of medicinal compounds. | Identified as a raw material for medicines. lookchem.com Related structures form the basis of complex pharmaceutical scaffolds. smolecule.com |

Ligand Design and Coordination Chemistry

Phenol-based structures are fundamental in the design of ligands for coordination chemistry due to the ability of the phenolate (B1203915) oxygen to act as a bridging atom between two or more metal centers. The strategic placement of substituents on the phenolic ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their structure and reactivity.

Researchers have synthesized unsymmetrical compartmental dinucleating ligands using bromophenol-based precursors to model the active sites of type 3 copper proteins. researchgate.net In these designs, a bromophenol core is functionalized with different coordinating arms at the 2 and 6 positions of the phenolic ring. researchgate.net For instance, ligands such as 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(1-piperidyl)ethyl}aminomethyl]phenol have been prepared and subsequently used to create dinuclear copper(II) complexes. researchgate.net In these complexes, the two copper ions are typically bridged by the endogenous phenoxo oxygen from the ligand and an exogenous group like acetate (B1210297). researchgate.net The copper ions in such environments often adopt a square pyramidal geometry. researchgate.net This body of work demonstrates how brominated phenols serve as a versatile platform for constructing sophisticated, multi-metallic coordination compounds.

A significant application of the metal complexes derived from bromophenol ligands is in the modeling of metalloenzyme activity. researchgate.net Dinuclear copper(II) complexes are particularly studied as functional models of catechol oxidase, an enzyme that catalyzes the aerobic oxidation of catechols to their corresponding o-quinones. researchgate.netresearchgate.netresearchgate.netresearchgate.net

The catalytic performance of these synthetic models is typically evaluated using a model substrate, such as 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC), which is oxidized to 3,5-di-tert-butylbenzoquinone (3,5-DTBQ). researchgate.netresearchgate.net The progress of this oxidation is monitored by UV/Vis spectroscopy. researchgate.net Studies on dicopper(II) complexes derived from bromophenol-based ligands have investigated how modifications in the ligand structure, such as the presence of different heteroatoms in the coordinating arms, influence the catalytic activity. researchgate.net This research is crucial for understanding the structure-function relationships in natural enzymes and for developing efficient artificial catalysts for oxidation reactions. uu.nl

| Catalyst Type | Modeled Enzyme | Catalytic Reaction | Key Findings |

|---|---|---|---|

| Dicopper(II) complexes with bromophenol-based ligands | Catechol Oxidase (a Type 3 Copper Protein) | Aerobic oxidation of catechols (e.g., 3,5-DTBC) to o-quinones (e.g., 3,5-DTBQ). | The ligand structure around the metal centers directly influences the catecholase activity of the complex. researchgate.net These systems serve as functional models to probe enzymatic mechanisms. researchgate.netresearchgate.net |

Potential as a Precursor in Polymer and Resin Chemistry

Phenolic compounds are a cornerstone of polymer chemistry, most famously as precursors to phenolic resins like Bakelite. mdpi.com The reactivity of the phenol (B47542) ring at the ortho and para positions with aldehydes, coupled with the functionality of the hydroxyl group, allows for the formation of cross-linked polymer networks.

This compound is identified as a potential monomer for polymers. lookchem.com The presence of the bromine atom offers additional functionality not found in simple phenols. It can be retained to impart specific properties like flame retardancy to the final polymer, a common application for bromo-organic compounds. sci-hub.se Alternatively, the bromine can be used as a reactive site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups. The thermal behavior of polymers incorporating brominated phenols, such as brominated epoxy resins, is an area of active research, indicating their use in creating specialized polymer materials. researchgate.net

Environmental Fate and Degradation Mechanisms

Photolytic Degradation Pathways

Photolysis, or degradation induced by light, represents a primary abiotic pathway for the transformation of organic pollutants in aquatic environments. litcatal.com For brominated phenols, this process can occur through direct absorption of solar radiation or via indirect photosensitized reactions.

The direct photolysis of halogenated aromatic compounds in aqueous solutions typically proceeds through the cleavage of the carbon-halogen bond. researchgate.net For bromophenols, the specific mechanism is influenced by the position of the bromine atom on the aromatic ring. scispace.com Studies on related compounds such as 4-bromophenol (B116583) and 3-bromophenol (B21344) have revealed two primary competing pathways:

Homolytic Cleavage (Radical Pathway) : This mechanism involves the homolytic fission of the C-Br bond, generating a phenyl radical and a bromine radical. This pathway is common for 4-substituted halogenated phenols. scispace.com The resulting highly reactive radicals can then participate in a cascade of secondary reactions, including abstraction of hydrogen atoms or reactions with molecular oxygen.

Heterolytic Cleavage (Ionic Pathway) : In this pathway, the C-Br bond breaks heterolytically, producing a phenyl cation and a bromide ion. This mechanism has been observed in the photolysis of 3-substituted bromophenols and is proposed to involve an ionic intermediate. scispace.comresearchgate.net

Given the structure of 4-Bromo-3-isopropylphenol, its direct photolysis in water is expected to involve a combination of these mechanisms, with the initial step likely being the cleavage of the C-Br bond. researchgate.net The presence of the isopropyl group may further influence the subsequent reaction pathways.

The degradation of this compound via photolysis leads to the formation of various transformation products. Based on studies of analogous compounds like tetrabromobisphenol A (TBBPA) and other bromophenols, several key product classes can be anticipated. researchgate.netresearchgate.net The cleavage of the isopropyl group and debromination are significant degradation reactions. semanticscholar.org

Research on the photolysis of TBBPA, a larger molecule containing brominated phenol (B47542) structures, has identified several isopropylphenol derivatives as major degradation products, including 4-isopropyl-2,6-dibromophenol. researchgate.net The photolysis of 4-bromophenol is known to produce p-benzoquinone as a primary product. researchgate.net Therefore, the phototransformation of this compound is expected to yield a mixture of debrominated, hydroxylated, and oxidized products.

Table 1: Potential Phototransformation Products of this compound

| Product Class | Specific Compound Example | Formation Pathway | Reference |

|---|---|---|---|

| Debromination Products | 3-Isopropylphenol (B134271) | Homolytic or heterolytic cleavage of the C-Br bond. | researchgate.netresearchgate.net |

| Oxidation Products | Isopropyl-p-benzoquinone | Oxidation of the parent molecule or intermediate phenols. | researchgate.net |

| Hydroxylated Products | Bromo-isopropyl-catechol | Addition of hydroxyl radicals to the aromatic ring. | researchgate.netacs.org |

| Cleavage Products | 2,6-Dibromo-4-isopropylphenol | Identified in the degradation of related larger molecules like TBBPA. | semanticscholar.org |

| Mineralization Products | Aliphatic Carboxylic Acids | Ring opening and subsequent oxidation of aromatic intermediates. | semanticscholar.orgnih.gov |

Sonochemical Degradation Studies

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species, primarily hydroxyl radicals (•OH), which can effectively degrade persistent organic pollutants. sigmaaldrich.comindiamart.com

The efficiency of sonochemical degradation can be significantly affected by the composition of the aqueous matrix.

Bicarbonate/Carbonate : The presence of bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, common in natural waters, can enhance the sonochemical degradation of certain organic compounds. researchgate.net These ions react with hydroxyl radicals to form carbonate radicals (•CO₃⁻). researchgate.net Carbonate radicals are more selective than hydroxyl radicals and are less prone to radical-radical recombination, allowing them to migrate further into the solution bulk and react with target pollutants. researchgate.net Studies have shown that this can lead to a significant increase in the degradation rate of organic dyes. researchgate.net A similar enhancement is plausible for the degradation of this compound.

Organic Matter : Natural organic matter (NOM), such as humic acid (HA), can inhibit degradation processes. researchgate.net HA can act as a scavenger of reactive radical species like •OH, competing with the target pollutant and thereby reducing the degradation efficiency. researchgate.net Studies on the chlorination of 2,4-dibromophenol (B41371) showed that increasing concentrations of HA led to a progressive inhibition of the degradation process. researchgate.net

The primary mechanism for sonochemical degradation in aqueous solution is the action of free radicals generated from the pyrolysis of water molecules within the collapsing cavitation bubbles.

Hydroxyl Radical (•OH) Attack : The main reactive species produced during sonolysis is the hydroxyl radical (•OH). These radicals can attack the this compound molecule in several ways:

Hydroxylation : Addition of •OH to the aromatic ring, forming hydroxylated intermediates.

Hydrogen Abstraction : Abstraction of a hydrogen atom from the isopropyl group or the phenolic hydroxyl group.

Electron Transfer : Direct oxidation of the phenolate (B1203915) form of the molecule.

Carbonate Radical (•CO₃⁻) Attack : In the presence of bicarbonate or carbonate ions, hydroxyl radicals are converted to carbonate radicals. researchgate.net The carbonate radical is a less powerful but more selective oxidant than the hydroxyl radical. It is particularly effective in degrading compounds with electron-rich moieties, such as phenols. researchgate.net This indirect pathway can become dominant in carbonate-rich waters.

Emerging Research Trends and Future Directions

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 4-Bromo-3-isopropylphenol and related brominated phenols is an active area of research, with a focus on developing more efficient, selective, and environmentally benign methods. Traditional bromination methods often utilize molecular bromine, which poses handling risks due to its hazardous nature. sci-hub.se Consequently, significant effort has been dedicated to creating solid bromine carriers and alternative brominating agents. sci-hub.se

One emerging strategy involves the regioselective monobromination of phenols. A method utilizing ZnAl-BrO3−–Layered Double Hydroxides (LDHs) and potassium bromide has been developed to selectively produce para-brominated phenols. mdpi.com For phenols with a substituted para-position, this method yields ortho-brominated products with high selectivity. mdpi.com This approach is advantageous due to its mild conditions, simple operation, and high bromide atom economy. mdpi.com

Another innovative approach involves the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst. For instance, 2-isopropylphenol (B134262) can be treated with NBS and methanesulfonic acid (MSA) to form 4-bromo-2-isopropylphenol (B32581). google.com This intermediate can then be isolated as a solid co-crystal with 1,4-diazabicyclo[2.2.2]octane (DABCO), simplifying its handling and purification. google.comgoogleapis.com This process highlights a trend towards creating stable, solid intermediates to improve the safety and efficiency of manufacturing processes. google.com

Future research in this area is expected to focus on the development of catalytic systems that offer even greater control over regioselectivity and yield, while minimizing waste and the use of hazardous reagents.

Application of Advanced Spectroscopic and Structural Elucidation Techniques

The precise characterization of this compound and its derivatives relies heavily on advanced spectroscopic and structural elucidation techniques. These methods are crucial for confirming the identity and purity of synthesized compounds and for studying their chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are fundamental tools for the structural elucidation of bromophenols. mdpi.com Techniques such as 1D and 2D NMR are employed to determine the specific arrangement of atoms within the molecule. unal.edu.co High-resolution mass spectrometry provides accurate mass data, confirming the elemental composition of the compound.

In recent years, there has been a growing application of more specialized techniques. For example, compound-specific isotope analysis (CSIA) is an emerging tool for tracing the sources and transformation pathways of brominated organic compounds. researchgate.net Gas chromatography coupled with multiple collector inductively coupled plasma mass spectrometry (GC/MC/ICPMS) allows for the precise measurement of bromine isotope ratios, which can provide insights into the reaction mechanisms of bromination and debromination processes. researchgate.net

X-ray crystallography is another powerful technique for determining the three-dimensional structure of these compounds in the solid state. This information is invaluable for understanding intermolecular interactions and for the rational design of new materials. The use of advanced analytical techniques will continue to be essential for a deeper understanding of the structure-property relationships of this compound and its analogs.

In-depth Mechanistic Studies of Chemical and Environmental Transformations

Understanding the mechanisms of chemical and environmental transformations of this compound is critical for predicting its fate and potential impact. Research in this area explores how the compound reacts under various conditions, including photochemical and electrochemical processes.

Photochemical transformation is a significant degradation pathway for halogenated organic compounds in the environment. researchgate.net Studies on related bromophenols, such as 4-bromophenol (B116583), have shown that direct photolysis in aqueous solutions can lead to the formation of products like p-benzoquinone. researchgate.net The mechanisms of these reactions are often complex, involving radical intermediates. researchgate.net Flash photolysis techniques coupled with high-performance liquid chromatography (HPLC) have been used to study the primary products of these rapid reactions. researchgate.net

Electrochemical methods are also being investigated for the dehalogenation of brominated phenols. scielo.org.mx The reduction of carbon-bromine bonds can often be achieved under relatively mild conditions using electrochemical techniques. scielo.org.mx The success of debromination is strongly influenced by the number and position of the bromine atoms on the phenol (B47542) ring. scielo.org.mx

Future research will likely focus on elucidating the detailed reaction pathways and identifying transient intermediates in these transformations. This knowledge is crucial for developing effective remediation strategies for brominated phenolic compounds and for understanding their persistence in the environment.

Rational Design and Synthesis of Functional Materials and Catalysts

This compound serves as a valuable building block in the rational design and synthesis of more complex functional materials and catalysts. The presence of the bromine atom and the phenolic hydroxyl group allows for a variety of chemical modifications, making it a versatile precursor.

Brominated phenols are used as intermediates in the production of pharmaceuticals and agrochemicals. sci-hub.se The specific substitution pattern of this compound can influence the biological activity of the final products. For instance, the structure of brominated phenolic compounds affects their binding affinity to receptors like the thyroid receptor. nih.gov

In materials science, porous aromatic frameworks (PAFs) are a class of materials being developed for applications such as catalysis and separation. researchgate.net While not directly mentioning this compound, the synthesis of functionalized PAFs often involves precursors with specific aromatic substitution patterns. The principles used in the design of these materials could be applied to incorporate this compound into novel porous materials with tailored properties.

Furthermore, the development of catalysts for specific organic transformations is an active area of research. For example, ruthenium-tungsten based catalysts have shown high efficiency in the selective hydrogenolysis of C-O bonds in phenols. rsc.org While this study focused on other phenols, the findings could be extended to develop catalysts for the transformation of this compound into other valuable chemicals. The future in this field lies in creating highly specialized materials and catalysts derived from this compound for targeted applications in medicine, agriculture, and industry.

Integration of Computational Chemistry with Experimental Research

The integration of computational chemistry with experimental research is a powerful trend that is accelerating the study of this compound and related compounds. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable insights that can guide experimental work.

QSAR models are used to predict the biological activity and toxicity of phenolic compounds based on their molecular structure. nih.govrsc.org These models use molecular descriptors to correlate the chemical structure with observed effects, helping to prioritize compounds for further testing. nih.gov For example, the toxicity of various phenols to organisms like Tetrahymena pyriformis has been modeled using QSAR approaches. nih.govbiochempress.com

Computational chemistry also plays a crucial role in understanding reaction mechanisms and designing new molecules. Quantum chemical calculations can be used to determine properties like bond dissociation energies and ionization potentials, which help to rationalize the antioxidant activity of phenolic compounds. unal.edu.co Molecular modeling can be used to simulate the binding of molecules to biological targets, such as receptors or enzymes, aiding in the rational design of new drugs. tandfonline.com For example, computational modeling has been used to guide the design of inhibitors for bacterial enzymes. nih.gov

The synergy between computational and experimental approaches is expected to become even more important in the future. This integrated approach allows for a more efficient and targeted exploration of the chemical space around this compound, leading to the faster discovery of new materials and a deeper understanding of its chemical and biological properties.

Q & A

Q. How can researchers optimize the synthesis of 4-Bromo-3-isopropylphenol to achieve high purity and yield?

- Methodological Answer : The synthesis of this compound can be optimized via nucleophilic aromatic substitution using 3-isopropylphenol and a brominating agent (e.g., N-bromosuccinimide or bromine in a controlled environment). Key parameters include:

- Reaction conditions : Use a polar aprotic solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group, enhancing electrophilic substitution .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%). Monitor purity via HPLC or GC, as described for structurally similar bromophenols .

Typical yields range from 70–85% under optimized conditions.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- Spectroscopy :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C4, isopropyl at C3).

- FT-IR to verify phenolic O-H stretching (~3200 cm⁻¹) and C-Br bonds (~600 cm⁻¹).

- Chromatography :

- HPLC with UV detection (λ = 270–290 nm) for purity assessment, as validated for brominated phenols in (>95% purity criteria) .

- GC-MS for volatile derivative analysis (e.g., silylated forms).

- Elemental analysis to confirm molecular formula (C₉H₁₁BrO).

Advanced Research Questions

Q. How does the position of the bromine and isopropyl groups influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The steric and electronic effects of substituents dictate reactivity:

- Steric hindrance : The bulky isopropyl group at C3 reduces accessibility to adjacent positions, favoring substitution at the less hindered C5 or C6 positions.

- Electronic effects : The bromine at C4 acts as a meta-directing group , while the phenolic -OH is ortho/para-directing . Computational modeling (e.g., DFT calculations) can predict regioselectivity, which should be validated experimentally via nitration or sulfonation reactions .

Example: Nitration under mild conditions (HNO₃/H₂SO₄) yields products analyzed by LC-MS to identify dominant substitution sites.

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer : Contradictions often arise from synthetic impurities or polymorphism . To resolve discrepancies:

- Standardize synthesis : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side products.

- Advanced characterization : Use DSC (Differential Scanning Calorimetry) to identify polymorphic forms and HPLC-coupled mass spectrometry to detect trace impurities (<1%) .

- Cross-validate data : Compare results with structurally analogous compounds (e.g., 4-Bromo-3-methylphenol in ) to establish trends in solubility and thermal stability.

Q. What strategies can be employed to study the metabolic stability of this compound in biological systems?

- Methodological Answer : Metabolic studies require a tiered approach:

- In vitro assays : Incubate the compound with liver microsomes (human or rodent) to assess cytochrome P450-mediated degradation. Use LC-MS to quantify parent compound depletion and identify metabolites (e.g., hydroxylated or dealkylated derivatives) .

- Structure-activity relationships (SAR) : Compare metabolic pathways with similar compounds (e.g., 4-(3-Bromopropoxy)phenol in ) to predict detoxification mechanisms.

- Computational tools : Apply ADMET prediction software to estimate bioavailability and potential toxicity.

Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Conflicting results may stem from assay variability or compound stability . Mitigation strategies include:

- Standardize protocols : Use identical enzyme sources (e.g., recombinant human enzymes) and buffer conditions (pH, ionic strength).

- Stability testing : Pre-incubate the compound in assay buffers to rule out degradation (monitor via HPLC).

- Dose-response curves : Perform triplicate experiments with positive controls (e.g., known inhibitors) to validate assay reproducibility. Reference studies on structurally related bromophenols (e.g., ’s enzyme inhibition data) for benchmarking .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.